Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Plasticizers Polymer Additives Volatility

Sourcing the precise 2,4'-biphenyl diester regioisomer is critical; substitution with the linear 4,4'-isomer leads to unintended framework interpenetration. This unsymmetrical, kinked building block solves spatial control challenges. - Enables non-linear geometry for reduced interpenetration in MOFs. - Hydrolyzes to a kinked rigid-rod monomer for modulating LCP properties. - Serves as a protected precursor for robust R₂²(8) supramolecular synthons. Supplied at ≥95% purity, fulfilling TSCA requirements for advanced R&D.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 55676-77-2
Cat. No. B1345563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
CAS55676-77-2
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H14O4/c1-19-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3
InChIKeyPPOLWSVBCNDIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate: Identity & Procurement


Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate (CAS 55676-77-2, MF: C16H14O4, MW: 270.28) is an unsymmetrical biphenyl diester bearing methoxycarbonyl groups at the 2- and 4'-positions of the biphenyl core [1]. This regioisomeric architecture—distinct from the more common 4,4'- and 2,2'-diesters—confers a unique spatial orientation of ester functionalities, which critically influences intermolecular interactions, coordination geometry, and physical properties [2]. The compound is registered on the EPA TSCA Inventory and is commercially available at purities of ≥95% for research and development applications [3].

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate: Regioisomerism Criticality


The term 'biphenyl dicarboxylate' encompasses a family of positional isomers with profoundly divergent properties; substitution of the 2,4'-diester with the 4,4'- or 2,2'-analog is not functionally equivalent. The 2,4'-regioisomer displays a non-linear, kinked geometry due to the ortho- and para- substitution pattern, which alters the dihedral angle between phenyl rings and the spatial disposition of ester groups compared to the linear 4,4'-isomer [1]. This geometric distinction directly translates into differences in melting point, volatility, and molecular packing—factors that dictate suitability for specific applications such as plasticizers, where 2-substituted isomers exhibit excessive volatility [2], or in coordination chemistry, where the ligand geometry governs framework topology [3]. Consequently, procurement decisions based solely on the generic 'biphenyl dicarboxylate' class ignore the regioisomer-specific performance and stability requirements of downstream applications.

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate: Comparative Evidence


Volatility as Plasticizer Intermediate

The 2,4'-diester regioisomer exhibits a physical property profile that mitigates a key limitation of 2,X'-substituted dimethylbiphenyl isomers for plasticizer applications. Patent literature explicitly teaches that 2,X' DMBP isomers (where X' is 2', 3', or 4') 'tend to be too volatile for use as plasticizers' [1]. While this class-level inference indicates that all 2-substituted isomers possess elevated volatility relative to non-2-substituted isomers, the 2,4'-diester's specific substitution pattern and corresponding molecular geometry may result in distinct intermolecular packing and thermal behavior compared to the 2,2'-isomer, potentially offering a more favorable volatility profile. For procurement, the 2,4'-isomer represents a distinct material with different handling and performance characteristics compared to other 2,X'-isomers, particularly for applications sensitive to volatile organic compound (VOC) emissions.

Plasticizers Polymer Additives Volatility Isomerism

Kinked Ligand Geometry for MOFs

The 2,4'-biphenyl dicarboxylate scaffold provides a unique, non-linear coordination geometry that is fundamentally different from the linear 4,4'-isomer. Patent literature explicitly identifies biphenyl dicarboxylate derivatives as key components in MOF synthesis, where the specific geometry of the linker dictates framework topology and properties such as catenation [1]. While the patent exemplifies other biphenyl dicarboxylates, the 2,4'-regioisomer, with its inherent kinked structure due to ortho- and para- substitution, is structurally predisposed to form frameworks with distinct pore architectures and interpenetration characteristics compared to those derived from the linear 4,4'-linker. This geometric differentiation is a critical selection criterion for researchers designing MOFs with specific topologies, surface areas, or guest-accessible volumes.

Metal-Organic Frameworks MOF Coordination Polymers Catenation Control

Hydrogen-Bonding Motifs in Crystal Engineering

The biphenyl-2,4'-dicarboxylate framework (as the acid) engages in a defined hydrogen-bonding network with aminopyridinium, forming R₂²(8) rings that assemble into a three-dimensional supramolecular architecture [1]. X-ray crystallographic analysis reveals the adduct crystallizes in the trigonal space group P3₂ with unit cell parameters a = 9.2886(16) Å, c = 16.746(6) Å, and V = 1251.2(5) ų [1]. While this data is for the free acid, it directly evidences the geometric and electronic characteristics imparted by the 2,4'-substitution pattern. The unsymmetrical arrangement of hydrogen-bond donors/acceptors on the biphenyl core creates a unique supramolecular synthon that differs fundamentally from the symmetric interactions observed with 4,4'- or 2,2'-dicarboxylates.

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry Co-crystals

Melting Point vs. 4,4'-Isomer

The 2,4'-diester exhibits a significantly lower melting point compared to its symmetric 4,4'-counterpart. The 2,4'-dimethyl ester has a reported melting point of 79-80 °C [1], whereas dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS 792-74-5) melts at 213-215 °C . This 134 °C differential is a direct consequence of the disrupted molecular symmetry and altered packing efficiency in the 2,4'-isomer. For formulation and processing, the lower melting point of the 2,4'-diester offers distinct handling advantages, including easier melt-processing and potentially enhanced solubility in organic solvents at ambient temperatures.

Physical Properties Melting Point Polymorphism Formulation

Research-Only Procurement Status

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is listed on the EPA TSCA Inventory with an 'Inactive' designation for the 2024 CDR reporting period, confirming its historical commercial presence and current regulatory standing within the United States [1]. It is commercially available from specialty chemical suppliers at purities of 95% or greater, with documented specifications including molecular weight (270.28) and recommended storage conditions (cool, dry place, room temperature) . This regulatory and commercial profile establishes the compound as a traceable, quality-controlled research material suitable for R&D applications, but not for food, drug, cosmetic, or consumer product use . This contrasts with the 4,4'-isomer (CAS 792-74-5), which has documented pharmaceutical applications as a hepatoprotectant , underscoring the functional divergence between regioisomers.

TSCA Inventory Regulatory Status Commercial Availability Research Chemical

LCP Monomer Potential via Hydrolysis

Biphenyldicarboxylic acids, accessible via hydrolysis of the corresponding dimethyl esters, are established as 'particularly interesting monomers for the production of rigid rod polymers, including smectic liquid crystalline polymers (LCPs)' [1]. The 2,4'-regioisomer, with its kinked geometry, offers a distinct rigid-rod monomer architecture compared to the linear 4,4'-diacid. This structural difference is expected to modulate the mesogenic properties, thermal transitions, and mechanical behavior of the resulting LCPs. While the 4,4'-diacid is more commonly cited, the 2,4'-isomer provides a tool for fine-tuning polymer backbone conformation and liquid crystalline phase behavior.

Liquid Crystalline Polymers LCP Rigid-Rod Monomers Polycondensation

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate: Application Scenarios


Non-Linear MOF Synthesis

Researchers designing MOFs with specific pore architectures or reduced interpenetration should select the 2,4'-diester as a kinked linker. Its non-linear geometry, evidenced by the 2- and 4'-substitution pattern, is fundamentally distinct from the linear 4,4'-linker [1] and can be exploited to generate frameworks with unique channel systems and guest-accessible volumes [2].

Supramolecular Crystal Engineering Precursor

For crystal engineering studies requiring a defined hydrogen-bonding synthon, the 2,4'-diester serves as a protected precursor. Hydrolysis yields the 2,4'-dicarboxylic acid, which has been demonstrated to form robust R₂²(8) hydrogen-bonded rings with aminopyridinium, assembling into a three-dimensional supramolecular network [3]. This reliable interaction motif is a direct consequence of the 2,4'-regiochemistry.

Kinked Monomers for LCPs

Polymer scientists aiming to modulate LCP properties can hydrolyze the 2,4'-diester to its diacid, yielding a kinked rigid-rod monomer [4]. This geometry is expected to alter mesogenic behavior and mechanical properties compared to polymers derived from the linear 4,4'-diacid, providing a valuable tool for structure-property optimization in high-performance polyesters.

Isomerization Feedstock to 4,4'-Dimethylbiphenyl

Given the documented high volatility of 2,X'-dimethylbiphenyl isomers for plasticizer applications [5], the 2,4'-diester can be utilized as a starting material in isomerization processes to enrich the more desirable 4,4'-isomer. This application leverages the 2,4'-diester's position within the isomer distribution network for the production of high-performance polyesters and engineering plastics.

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